molecular formula C18H31NO6 B14121792 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate CAS No. 26316-50-7

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate

Cat. No.: B14121792
CAS No.: 26316-50-7
M. Wt: 357.4 g/mol
InChI Key: KIEHRPGVDAXSOC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-methylprop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the synthesis of polymers and copolymers due to their reactive double bonds and functional groups. They are known for their applications in various industrial processes, including the production of adhesives, coatings, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

    2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized through the esterification of 2-(dimethylamino)ethanol with methacrylic acid.

    Ethyl prop-2-enoate: This ester is commonly prepared by the esterification of acrylic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

    Methyl 2-methylprop-2-enoate: This compound can be synthesized by the esterification of methacrylic acid with methanol.

Industrial Production Methods

Industrial production of these esters often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These esters can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of these esters typically yields the corresponding alcohols.

    Substitution: These esters can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, ethers, and thioesters

Scientific Research Applications

2-(Dimethylamino)ethyl 2-methylprop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have diverse applications in scientific research:

    Chemistry: These esters are used as monomers in the synthesis of polymers and copolymers.

    Biology: In biological research, these compounds are used to modify biomolecules and study their interactions.

    Medicine: These esters are used in the development of drug delivery systems.

    Industry: In industrial applications, these esters are used in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of these esters involves their ability to undergo polymerization and form long-chain polymers. The double bonds in their structures allow them to participate in free radical polymerization reactions. In biological systems, 2-(dimethylamino)ethyl 2-methylprop-2-enoate can interact with negatively charged biomolecules due to its cationic nature, facilitating gene delivery and other applications .

Properties

CAS No.

26316-50-7

Molecular Formula

C18H31NO6

Molecular Weight

357.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15NO2.2C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1,5-6H2,2-4H3;1H2,2-3H3;3H,1,4H2,2H3

InChI Key

KIEHRPGVDAXSOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C

Related CAS

26316-50-7

Origin of Product

United States

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